Disiamylborane

Catalog No.
S628754
CAS No.
1069-54-1
M.F
C10H22B
M. Wt
153.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disiamylborane

CAS Number

1069-54-1

Product Name

Disiamylborane

Molecular Formula

C10H22B

Molecular Weight

153.09 g/mol

InChI

InChI=1S/C10H22B/c1-7(2)9(5)11-10(6)8(3)4/h7-10H,1-6H3

InChI Key

VHAXQSFPTJUMLT-UHFFFAOYSA-N

SMILES

[B](C(C)C(C)C)C(C)C(C)C

Synonyms

disiamylborane

Canonical SMILES

[B](C(C)C(C)C)C(C)C(C)C

Description

The exact mass of the compound Disiamylborane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

  • Hydroboration: Disiamylborane acts as a versatile hydroboration reagent, reacting with alkenes to form organoboranes. These organoboranes can be further manipulated to introduce various functional groups into organic molecules, making them valuable intermediates in organic synthesis.
  • Asymmetric Synthesis: Disiamylborane can be employed in conjunction with chiral catalysts to achieve asymmetric synthesis, a technique crucial for producing enantiopure (single-handed) molecules essential in pharmaceutical development.

Material Science:

  • Polymer Synthesis: Disiamylborane serves as a precursor for boron-containing polymers. These polymers exhibit interesting properties like thermal stability and flame retardancy, making them valuable for various applications, including aerospace and electronics.
  • Catalysis: Disiamylborane can be used to generate Lewis acid catalysts, which play a crucial role in various chemical reactions by activating reactants. These catalysts are particularly useful in polymerizations and other organic transformations.

Other Research Applications:

  • Hydrogen Storage: Disiamylborane is being explored for its potential in hydrogen storage due to its ability to reversibly bind hydrogen. This research holds promise for developing efficient and safe methods for storing hydrogen, a clean energy carrier.
  • Nuclear Chemistry: Disiamylborane finds application in nuclear chemistry research, particularly in studies involving the synthesis and characterization of radiolabeled compounds.

Disiamylborane is an organoborane compound with the molecular formula ((CH3)2CHCH(CH3))2BH((CH_3)_2CHCH(CH_3))_2BH and a molecular weight of 153.09 g/mol. It appears as a colorless waxy solid and is soluble in solvents such as tetrahydrofuran, ether, and diglyme . The name "disiamylborane" reflects its structure as a dialkylborane derived from 2-methyl-2-butene, making it sterically hindered and useful for selective hydroboration reactions .

Disiamylborane is primarily utilized in hydroboration-oxidation reactions. It adds to terminal alkynes in an anti-Markovnikov manner, where the boron atom acts as the electrophile. This reaction results in the formation of boron-substituted alkenes that resist further addition due to steric hindrance . The typical reaction pathway involves:

  • Hydroboration of the alkyne to form a boron-substituted alkene.
  • Oxidative removal of boron using alkaline hydrogen peroxide, yielding an enol that rearranges to an aldehyde .

Additionally, disiamylborane can react with various aldehydes and ketones to produce unsaturated alcohols through a mechanism involving allylic rearrangement.

Disiamylborane is synthesized by reacting diborane with 2-methyl-2-butene in ethereal solvents at low temperatures (around 0°C). The steric hindrance from the branched alkene limits the reaction to form secondary boranes without further additions . This method capitalizes on the unique structural properties of both reagents to yield a highly selective hydroboration agent.

The primary applications of disiamylborane include:

  • Hydroboration of Alkynes: Converting terminal alkynes into aldehydes or ketones.
  • Synthesis of Organoboranes: Useful in organic synthesis for creating functionalized compounds.
  • Palladium-Catalyzed Reactions: Involved in forming 1-alkenylboronates through cross-coupling reactions .
  • Terpene Chemistry: Employed in selective hydroboration processes leading to valuable terpenoid derivatives.

Disiamylborane has been studied for its interactions with various organic substrates. Its ability to selectively react with terminal alkenes over internal ones makes it valuable for regioselective syntheses . Additionally, it has shown efficacy in reducing specific functional groups in complex organic molecules, highlighting its versatility as a reagent in organic chemistry.

Disiamylborane shares similarities with other dialkylboranes but is distinguished by its steric hindrance and selectivity. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
9-Borabicyclo[3.3.1]nonaneDialkylboraneKnown for its use in hydroboration with high efficiency
Tri-n-butylboraneDialkylboraneLess sterically hindered; broader reactivity profile
DiethylboraneDialkylboraneMore reactive due to lower steric hindrance

Disiamylborane's unique steric properties allow it to selectively react under conditions where other boranes may not perform as effectively, making it particularly useful for specific synthetic pathways that require precision.

UNII

2O6VD8483R

Wikipedia

Disiamylborane

Dates

Modify: 2024-02-18

Explore Compound Types